

evolutionary history of the DAZ gene family

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An In-depth Technical Guide on the Evolutionary History of the DAZ Gene Family

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Deleted in Azoospermia (DAZ) gene family comprises a group of highly conserved RNA-binding proteins essential for gametogenesis across a wide range of animal species.[1][2] This family consists of three core members: BOULE (also known as BOLL), DAZL (DAZ-Like), and DAZ.[1][3][4] These genes are almost exclusively expressed in germ cells, and mutations or deletions within this family are a significant cause of infertility, particularly in humans.[5][6][7] The evolution of the DAZ family represents a fascinating journey of gene duplication, transposition, and functional diversification, providing a compelling model for understanding the genetic basis of fertility and the evolution of sex chromosomes.[8][9] This guide details the evolutionary trajectory of the DAZ gene family, presents quantitative data on its members, outlines key experimental protocols for its study, and provides visual representations of its evolutionary pathway and analysis workflows.

The Evolutionary Pathway of the DAZ Gene Family

The history of the DAZ family is a multi-step process that began with a single ancestral gene and culminated in a multi-copy gene cluster on the human Y chromosome.

BOULE: The Ancestral Meiotic Regulator



The evolutionary journey begins with BOULE, the oldest and most conserved member of the DAZ family.[4][9] Homologs of BOULE are found in a vast array of metazoans, from sea anemones to humans, but not in fungi or plants, indicating it is an animal-specific reproductive gene.[2][4] BOULE is located on an autosome (chromosome 2 in humans) and typically exists as a single copy.[6][7] Its primary role is in meiosis, and this function appears to be conserved throughout the animal kingdom.[9][10] Structurally, the BOULE protein contains a single, highly conserved RNA-Recognition Motif (RRM) and one DAZ repeat.[4]

DAZL: The Vertebrate Duplication

The next major evolutionary event was the duplication of the ancestral BOULE gene, giving rise to DAZL (DAZ-Like). This event is believed to have occurred early in the vertebrate lineage, as DAZL is conserved in vertebrates from bony fish to humans but is absent in invertebrates.[2][4][9] Like its progenitor, DAZL is an autosomal gene (located on chromosome 3 in humans) and exists as a single copy.[6][7][8]

While retaining a role in gametogenesis, DAZL acquired new functions distinct from BOULE. It is expressed earlier in germ cell development, playing a crucial role in the proliferation and differentiation of primordial germ cells (PGCs) in both sexes.[5][7][9] The DAZL protein structure is similar to BOULE, containing a single RRM and one DAZ repeat.[11]

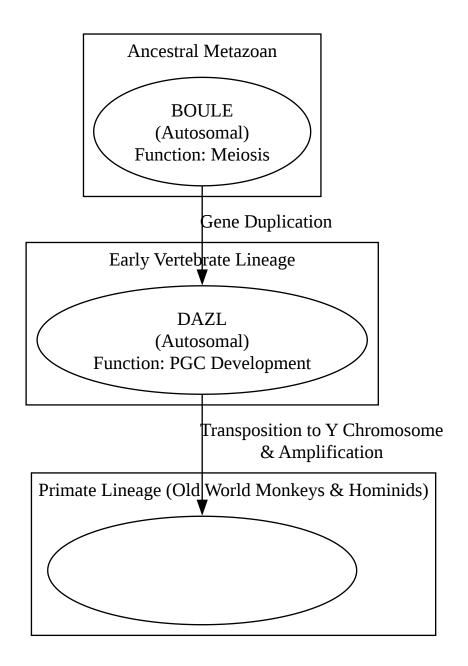
DAZ: Transposition and Amplification on the Y Chromosome

The most recent and dramatic evolutionary development occurred during primate evolution with the emergence of the DAZ gene. Approximately 30-40 million years ago, after the divergence of New World and Old World monkeys, the autosomal DAZL gene was transposed to the Y chromosome.[9][12][13] This newly Y-linked gene subsequently underwent a series of complex rearrangements, including the amplification and pruning of exons and, ultimately, the amplification of the entire modified gene.[1][8]

This process resulted in a cluster of multiple DAZ genes on the Y chromosome of Old World monkeys, apes, and humans.[4][14] In humans, the DAZ gene cluster is located in the Azoospermia Factor c (AZFc) region of the Y chromosome and typically contains four copies (DAZ1, DAZ2, DAZ3, DAZ4), arranged in two inverted palindromic clusters.[6][7][9] These copies are over 99% identical in sequence.[8] Deletion of this entire cluster is one of the most



common molecularly defined causes of male infertility.[4][9] The function of DAZ is specific to spermatogenesis, where it is expressed in spermatogonia and spermatocytes.[6][7]



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Figure 1: Evolutionary pathway of the DAZ gene family, from the ancestral BOULE gene.

Data Presentation Structural and Functional Characteristics



The members of the DAZ gene family share a common structural architecture, featuring an N-terminal RNA-Recognition Motif (RRM) responsible for binding target mRNAs and a C-terminal region containing one or more DAZ repeats, which are 24-amino acid sequences thought to mediate protein-protein interactions.[5][6][11]

Table 1: Characteristics of the Human DAZ Gene Family Members

Gene	Chromosomal Location	Protein Domains	Primary Function(s)	Lineage
BOULE	Chromosome 2 (Autosomal)	1 RRM, 1 DAZ Repeat	Meiosis in both sexes[5] [9]	Metazoa[2][4]
DAZL	Chromosome 3 (Autosomal)	1 RRM, 1 DAZ Repeat	PGC development, gamete differentiation[5]	Vertebrates[2][4]

| DAZ | Y Chromosome | 1 RRM, 7-24 DAZ Repeats | Spermatogonia & spermatocyte development[6][7] | Primates (Old World)[3][4] |

Quantitative Gene Copy Number

The copy number of the DAZ gene varies significantly among primates, reflecting its dynamic evolution on the Y chromosome. While the autosomal BOULE and DAZL genes are maintained as single copies, the Y-linked DAZ has undergone multiple amplification events.[6][15]

Table 2: DAZ Gene Copy Number in Selected Primates



Species	Common Name	DAZ Gene Copies	Reference
Homo sapiens	Human	4 (typically)[6][7]	[6][7]
Pan troglodytes	Chimpanzee	Multiple copies	[3]
Pan paniscus	Bonobo	2 copies	[15]
Gorilla gorilla	Gorilla	2 copies	[15]
Pongo pygmaeus	Orangutan	At least 6 copies	[15]

| Macaca mulatta | Rhesus Macaque | 1 copy |[15] |

Quantitative Gene Expression

Quantitative real-time PCR (qRT-PCR) has been used to measure the expression levels of DAZ in testicular biopsies, correlating copy number with spermatogenic status.

Table 3: Example of DAZ cDNA Copy Number in Human Testicular Biopsies



Sample Group	Histopatholog y	Mean DAZ cDNA Copies (copies/μl)	Key Finding	Reference
Normospermic Controls (n=6)	Normal Spermatogene sis	> 1.0E+05	Baseline expression in fertile males.	[16]
Azoospermic Patients (n=17)	Varied (Sertoli Cell Only, Hypospermatoge nesis, Arrest)	Ranged from 0 to > 1.0E+05	Significant reduction in DAZ expression in ~40% of azoospermic men.	[16]
Patient with AZFc deletion	Spermatocyte Arrest	0	Complete absence of DAZ expression confirms the deletion's impact.	[16]
Patient with AZFb+c deletion	Sertoli Cell Only	0	Complete absence of DAZ expression.	[16]

(Data adapted from a study on a cohort of normospermic and azoospermic men.[16])

Experimental Protocols

The study of the DAZ gene family employs a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Fluorescence In Situ Hybridization (FISH) for DAZ Gene Localization

FISH is used to visualize the location and copy number of the DAZ gene cluster directly on the chromosome.



Objective: To determine the presence and chromosomal location of the DAZ gene cluster.

Methodology:

Probe Preparation:

- Label a cosmid or BAC clone containing the DAZ gene sequence (e.g., cosmid 18E8) with a fluorophore (e.g., Digoxigenin-dUTP) via nick translation.[17]
- Purify the labeled probe and precipitate with ethanol in the presence of Human Cot-1 DNA to block repetitive sequences.

Chromosome Preparation:

- Prepare metaphase spreads from peripheral blood lymphocytes or testicular cells following standard cytogenetic protocols (e.g., hypotonic treatment with KCl, fixation in methanol:acetic acid).
- Age the slides by baking at 65°C for 2-4 hours.

Hybridization:

- Denature the chromosomal DNA on the slide by immersing in 70% formamide / 2x SSC at 70°C for 2 minutes.
- Dehydrate the slides through an ethanol series (70%, 85%, 100%) and air dry.
- Resuspend the labeled probe in hybridization buffer, denature at 75°C for 5-10 minutes, and pre-anneal at 37°C for 30 minutes.
- Apply the probe to the denatured slide, cover with a coverslip, and seal with rubber cement.
- Incubate in a humidified chamber at 37°C for 16-24 hours.
- Post-Hybridization Washes:



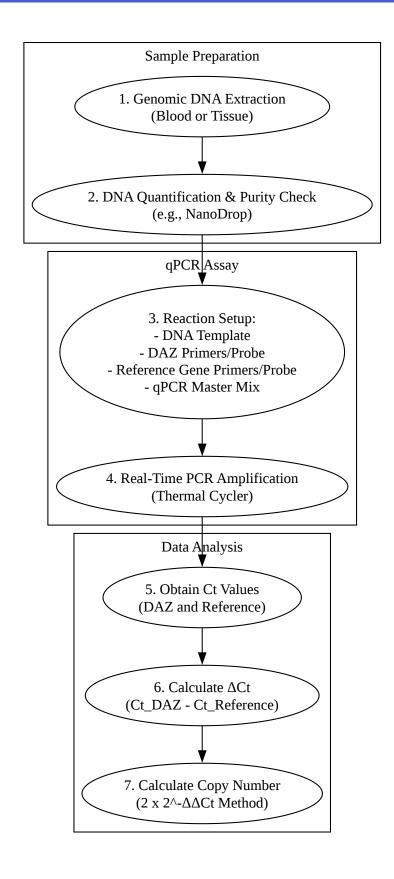
- Wash the slides to remove the non-specifically bound probe. A typical wash series includes:
 - 50% formamide / 2x SSC at 45°C.
 - 2x SSC at 45°C.
 - PN buffer at room temperature.
- Detection and Visualization:
 - Detect the hapten-labeled probe using fluorescently-conjugated antibodies (e.g., antidigoxigenin-FITC).
 - Counterstain the chromosomes with DAPI (4',6-diamidino-2-phenylindole).
 - Mount the slide with an anti-fade solution.
 - Visualize using a fluorescence microscope equipped with appropriate filters. The DAZ gene cluster will appear as distinct signals on the long arm of the Y chromosome.

Protocol 2: Real-Time Quantitative PCR (qRT-PCR) for DAZ Copy Number Analysis

This protocol allows for the precise quantification of DAZ gene copies relative to a single-copy reference gene.[18][19]

Objective: To determine the number of DAZ gene copies in a genomic DNA sample.





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Figure 2: Experimental workflow for DAZ gene copy number analysis using qRT-PCR.



Methodology:

- DNA Extraction and Quantification:
 - Extract high-quality genomic DNA from blood or testicular tissue using a standard kit.
 - Accurately quantify the DNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.
- Primer and Probe Design:
 - Design primers and a TaqMan probe specific to a conserved region across all DAZ gene copies.
 - Design primers and a probe for a stable, single-copy autosomal reference gene (e.g., ALB albumin or RNase P).
- Real-Time PCR Reaction:
 - Prepare a reaction mix containing:
 - TaqMan Universal PCR Master Mix.
 - DAZ-specific primers and probe.
 - Reference gene-specific primers and probe (run in a separate well or multiplexed if using different fluorophores).
 - Template DNA (e.g., 10-20 ng).
 - Nuclease-free water.
 - Include a known 4-copy male DNA sample as a calibrator and a female DNA sample as a negative control.
- Thermal Cycling:
 - Run the reaction on a real-time PCR instrument with a standard thermal profile:



- Initial denaturation (e.g., 95°C for 10 min).
- 40-45 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).
- Data Analysis (ΔΔCt Method):
 - Determine the threshold cycle (Ct) for both the DAZ gene and the reference gene for each sample.
 - Calculate Δ Ct for each sample: Δ Ct = Ct(DAZ) Ct(Reference).
 - Calculate $\Delta\Delta$ Ct: $\Delta\Delta$ Ct = Δ Ct(Test Sample) Δ Ct(Calibrator Sample).
 - Calculate the copy number: Copy Number = Known Calibrator Copy Number × $2^{-(-\Delta\Delta Ct)}$. For a 4-copy calibrator, this is $4 \times 2^{-(-\Delta\Delta Ct)}$.

Protocol 3: Sequence Analysis of DAZ Family Genes

Sequence analysis is fundamental for studying the evolutionary relationships, identifying variants, and confirming the high degree of similarity between DAZ copies.

Objective: To amplify and sequence regions of the DAZ, DAZL, and BOULE genes for comparative analysis.

Methodology:

- PCR Amplification:
 - Design gene-specific primers for BOULE and DAZL.
 - For DAZ, design primers that amplify conserved regions or use a strategy with multiple primer sets to attempt to distinguish between copies based on known single-nucleotide variants (SNVs).[20]
 - Perform PCR using high-fidelity DNA polymerase to amplify target exons and introns from genomic DNA.



PCR Product Purification:

- Run the PCR products on an agarose gel to verify the size of the amplicons.
- Purify the PCR products from the gel or directly from the reaction mix using a PCR purification kit to remove primers and dNTPs.
- Sanger Sequencing:
 - Set up sequencing reactions for each purified PCR product using both forward and reverse primers.
 - Perform cycle sequencing and subsequent purification of the sequencing products.
 - Analyze the products on a capillary electrophoresis-based DNA sequencer.
- · Sequence Analysis and Phylogenetics:
 - Assemble and edit the raw sequence data to generate a consensus sequence for each amplicon.
 - Perform multiple sequence alignments of DAZ, DAZL, and BOULE sequences from different species using software like ClustalW or MAFFT.
 - Analyze the alignments to identify conserved regions, variable sites, and calculate evolutionary rates (e.g., Ka/Ks ratio to test for positive or purifying selection).[14]
 - Construct phylogenetic trees using methods like Neighbor-Joining or Maximum Likelihood to visualize the evolutionary relationships between the gene family members.

Conclusion

The evolutionary history of the DAZ gene family is a compelling example of genomic innovation in the context of reproductive biology. From the ancient, meiotically-focused BOULE gene, a series of duplications and a remarkable transposition event gave rise to DAZL and the Y-chromosomal DAZ cluster. This evolutionary trajectory created a family of genes with both conserved and novel functions, all dedicated to the critical process of germ cell development. The dynamic nature of the DAZ gene cluster on the primate Y chromosome, with its variable



copy number, highlights the ongoing evolution of this locus and its profound importance for male fertility. The methodologies outlined here provide the foundation for continued research into this vital gene family, offering avenues for diagnosing infertility and developing novel therapeutic strategies.

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